

VX-166 dosing schedule optimization post-insult

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Compound Focus: **VX-166**

Cat. No.: S548200

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VX-166 Dosing & Efficacy Data

The table below summarizes the key quantitative findings on **VX-166** dosing and survival benefits from pivotal animal studies.

Experimental Model	Dosing Schedule (Post-Insult)	Survival in Control Group	Survival in VX-166 Group	P-value	Primary Reference
Rat Polymicrobial Sepsis (CLP)	Continuous infusion (via mini-osmotic pump) starting 3 hours post-CLP	40%	92%	P = 0.009	[1] [2]
Rat Polymicrobial Sepsis (CLP)	Continuous infusion (via mini-osmotic pump) starting 8 hours post-CLP	40%	66%	P = 0.19 (Not Significant)	[1]
Murine Endotoxic Shock (LPS)	IV bolus at 0, 4, 8, and 12 hours post-LPS	0%	75%	P < 0.0001	[2]

Experimental Model	Dosing Schedule (Post-Insult)	Survival in Control Group	Survival in VX-166 Group	P-value	Primary Reference
Murine Endotoxic Shock (LPS)	IV bolus at 0, 4, 8, and 12 hours post-LPS (dose-dependent)	N/A	Significant dose-dependent improvement	$P < 0.0028$	[1]

Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies.

1. Caecal Ligation and Puncture (CLP) Model in Rats

- **Animals:** Adult male Sprague-Dawley rats.
- **Sepsis Induction:** The caecum is ligated and punctured to induce polymicrobial peritonitis [2].
- **Necrotic Caecum Excision:** The necrotic caecum is surgically excised 20 hours after the initial CLP procedure [2].
- **Dosing:** **VX-166** is administered via a **mini-osmotic pump** implanted subcutaneously [1] [2].
- **Endpoint:** Survival is monitored for 10 days [2].

2. Endotoxic Shock Model in Mice

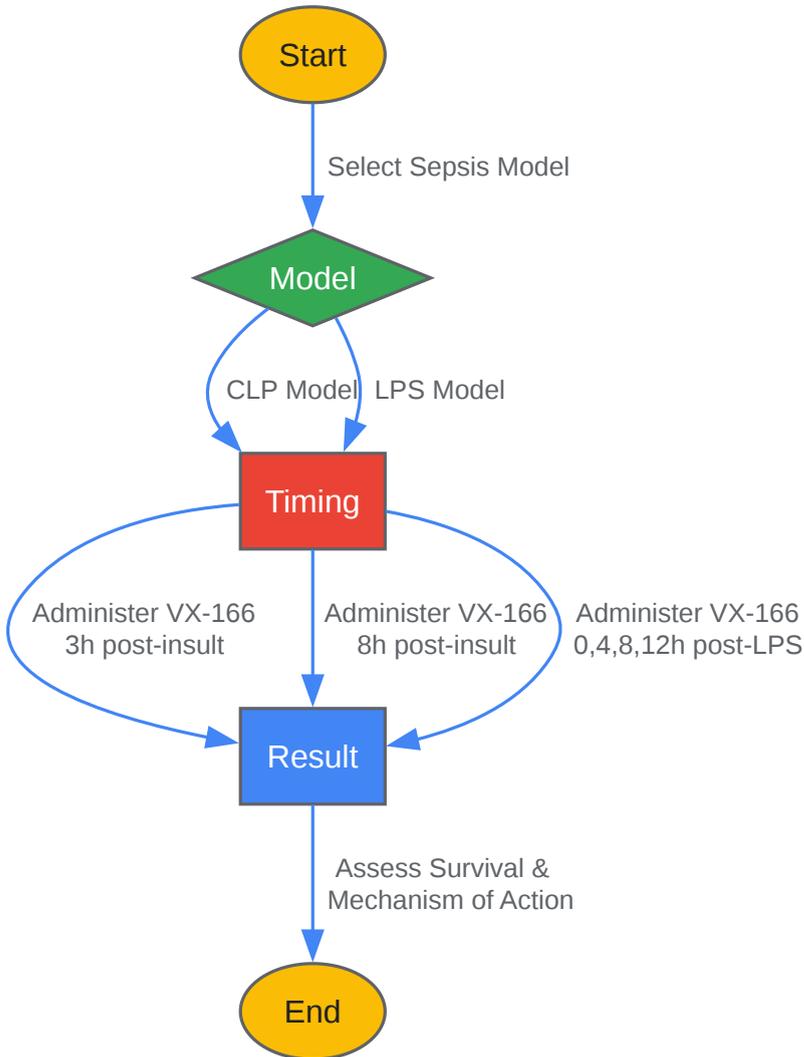
- **Animals:** Male CD-1 mice.
- **Toxin Challenge:** Lipopolysaccharide (LPS) from *E. coli* is administered intravenously at 20 mg/kg [1] [2].
- **Dosing:** **VX-166** is given as an **intravenous (IV) bolus** at multiple time points (0, 4, 8, and 12 hours) after LPS administration [1] [2].
- **Endpoint:** Survival is monitored for 96 hours [2].

3. Mode of Action Analysis

- **Thymic Atrophy & Lymphocyte Apoptosis:** Measured using flow cytometry on thymus tissue [1] [2].
- **Plasma Endotoxin Levels:** Quantified to assess bacterial clearance from the bloodstream [1] [2].
- **Cytokine Release:** The release of pro-inflammatory cytokines IL-1 β and IL-18 from peripheral blood mononuclear cells (PBMCs) was measured in vitro via ELISA [1].

Experimental Workflow for Post-Insult Dosing

The diagram below illustrates the key decision points and experimental workflow for establishing an effective post-insult dosing schedule for **VX-166**.



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*This workflow outlines the critical path for optimizing **VX-166** dosing, highlighting the model choice and timing of administration as key variables.*

Frequently Asked Questions

Q1: What is the therapeutic window for VX-166 in a polymicrobial sepsis model?

- The therapeutic window is time-sensitive. In the rat CLP model, administration at **3 hours post-insult** significantly improved survival from 40% to 92%. However, delaying the dose to **8 hours post-insult** reduced the survival benefit to 66%, which was not statistically significant [1]. This underscores the importance of early intervention.

Q2: Does VX-166 have immunomodulatory effects beyond inhibiting apoptosis?

- Yes. In vitro studies show that **VX-166** inhibits the release of the pro-inflammatory cytokines **IL-1 β** and **IL-18** [1]. Furthermore, in vivo data from the CLP model indicates that treatment with **VX-166** led to a significant reduction in plasma endotoxin levels, suggesting it enhances the clearance of bacteria from the bloodstream [1] [2].

Q3: Why is continuous infusion used in the CLP model?

- The CLP model induces a progressive and sustained infection. Continuous infusion via a **mini-osmotic pump** helps maintain stable therapeutic drug levels throughout the critical phase of the disease, which is crucial for evaluating efficacy in a clinically relevant setting [1] [2].

Important Note for Researchers

- **Clinical Translation:** The data presented is from **preclinical studies (2009)**. While **VX-166** showed great promise, a 2021 review notes that many caspase inhibitors have faced challenges in clinical trials due to issues with efficacy, specificity, or toxicity, and none have yet been approved for clinical use [3]. The optimal dosing strategy in humans remains to be determined.

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References

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To cite this document: Smolecule. [VX-166 dosing schedule optimization post-insult]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548200#vx-166-dosing-schedule-optimization-post-insult>]

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